(R)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives, which are characterized by a five-membered nitrogen-containing ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications.
The compound can be classified as an amino alcohol, specifically a pyrrolidine derivative. Its chemical formula is , with a molecular weight of approximately 137.61 g/mol. The compound is often referenced by its CAS number, which is 1227157-98-3, and it is recognized in databases such as PubChem and ChemSpider .
The synthesis of (R)-Pyrrolidin-3-ylmethanol hydrochloride can be achieved through several methods, primarily involving the asymmetric synthesis of pyrrolidine derivatives. One common approach is the reduction of corresponding pyrrolidine ketones or aldehydes using chiral reducing agents or catalysts to obtain the desired enantiomer.
(R)-Pyrrolidin-3-ylmethanol hydrochloride features a pyrrolidine ring with a hydroxymethyl group at the 3-position. The stereochemistry at the nitrogen atom contributes to its chiral nature.
The compound's structure can be visualized as having a five-membered ring with one nitrogen atom and four carbon atoms, along with an alcohol functional group.
(R)-Pyrrolidin-3-ylmethanol hydrochloride can participate in various chemical reactions typical for alcohols and amines:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives.
The mechanism of action for (R)-Pyrrolidin-3-ylmethanol hydrochloride primarily relates to its interactions in biological systems, particularly in neurotransmitter modulation:
Data from pharmacological studies indicate that these compounds can modulate pathways involved in pain perception and cognitive function.
(R)-Pyrrolidin-3-ylmethanol hydrochloride has several applications in scientific research:
(R)-Pyrrolidin-3-ylmethanol hydrochloride (CAS: 1227157-98-3) exemplifies the strategic importance of chiral, saturated nitrogen heterocycles in drug design. This compound features a five-membered pyrrolidine ring with a hydroxymethyl substituent at the stereogenic C3 position in the R-configuration. Its molecular scaffold combines three critical physicochemical properties:
Table 1: Molecular Descriptors of Pyrrolidine vs. Related Scaffolds [5]
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
SASA FOSA (Ų) | 269.230 | 225.518 | 0.000 |
PSA (Ų) | 0.000 | 16.464 | 13.964 |
Chiral Centers | 0 | 1–4 | 0 |
This stereochemically defined scaffold is integral to CNS-active and antimicrobial agents, where directional H-bonding and hydrophobic interactions are optimized by the R-configuration [5].
The R-enantiomer of pyrrolidin-3-ylmethanol hydrochloride serves as a privileged synthon in stereoselective drug synthesis due to two synergistic properties:
Table 2: Drugs Utilizing Prolinol-Derived Scaffolds [2] [5]
Drug | Therapeutic Class | Key Pyrrolidine Derivative | Stereochemical Role |
---|---|---|---|
Alpelisib | Breast cancer | S-Prolinol | α-Specific PI3K inhibition |
Elbasvir | Hepatitis C | S-tert-Butyl 2-(4-bromoimidazol-2-yl)pyrrolidine-1-carboxylate | NS5A replication complex binding |
Protirelin | Diagnostic (thyroid) | S-Pyrrolidine-2-carboxamide | Peptide hormone stabilization |
Raclopride | Dopamine antagonist | Pyrrolidine-based ligand | D2 receptor selectivity |
The synthesis of (R)-pyrrolidin-3-ylmethanol hydrochloride has evolved from classical resolutions to catalytic asymmetric methods:
Table 3: Comparative Synthesis Routes for (R)-Pyrrolidin-3-ylmethanol Hydrochloride
Method | Conditions | Yield | Optical Purity | Limitations |
---|---|---|---|---|
L-Proline reduction | LiAlH₄, THF, 0°C → reflux | 50–70% | >98% ee | Epimerization risks |
Ru-catalyzed hydrogenation | RuCl₃, H₂ (50 psi), MeOH | ~25% | 90% ee | Low efficiency |
Silyl-protected cyclization | TBDPSCl, imidazole/DMF → Raney Ni, H₂ | >85% | >99% ee | Acid-sensitive intermediates |
Enzymatic resolution | Lipase B, vinyl acetate, 35°C | 40% (theoretical max) | >99% ee | Substrate specificity |
This evolution underscores the scaffold’s industrial viability: kilogram-scale batches are now produced via continuous hydrogenation, enabling cost-effective access to high-purity material for drug discovery pipelines [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4